GSK2837808A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

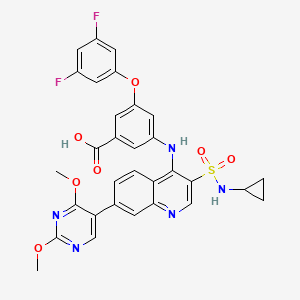

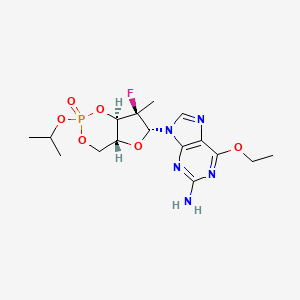

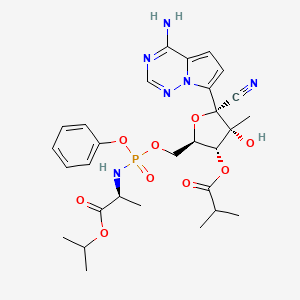

GSK2837808A is a potent and selective lactate dehydrogenase A (LDHA) inhibitor . It has IC50 values of 2.6 nM and 43 nM for hLDHA and hLDHB, respectively .

Synthesis Analysis

The synthesis of LDHA inhibitors like this compound involves trans-esterification between aryl ester and alcohol groups . The synthesized compounds possess 2 aromatic rings and a –CF3 moiety, which contributes to LDHA inhibition .Chemical Reactions Analysis

This compound inhibits lactate production in multiple cancer cell lines including hepatocellular and breast carcinomas . Its potency does not correlate with LDHA, LDHB, or the total LDH expression levels .Scientific Research Applications

Gene Set Enrichment Analysis (GSEA)

This method, described in "Gene set enrichment analysis: A knowledge-based approach for interpreting genome-wide expression profiles" by Subramanian et al. (2005), is used for interpreting gene expression data by focusing on gene sets, which could be relevant for studying the effects of GSK2837808A at a genomic level.

Graph Signal Processing (GSP)

The paper "Graph Signal Processing: Overview, Challenges, and Applications" by Ortega et al. (2017) discusses GSP tools for processing data on irregular graph domains. This might be indirectly relevant for analyzing complex data sets in research involving this compound.

Genome Sequence Archive Family

In "The Genome Sequence Archive Family: Toward Explosive Data Growth and Diverse Data Types" by Chen et al. (2021), the authors discuss a repository for raw sequence data, which could be useful in the context of this compound research for data storage and sharing.

Gene Therapy for ADA-SCID

The paper "Gene therapy for ADA‐SCID, the first marketing approval of an ex vivo gene therapy in Europe: paving the road for the next generation of advanced therapy medicinal products" by Aiuti et al. (2017) discusses the approval of a gene therapy, providing insights into regulatory pathways and advancements in gene therapy, which could be relevant for the development or application of this compound.

Genomic Selection and Association Mapping in Rice

The paper "Genomic Selection and Association Mapping in Rice (Oryza sativa): Effect of Trait Genetic Architecture, Training Population Composition, Marker Number and Statistical Model on Accuracy of Rice Genomic Selection in Elite, Tropical Rice Breeding Lines" by Spindel et al. (2015) could provide insights into genetic selection methods, potentially applicable in research involving this compound.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCPMYJIARMGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F2N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

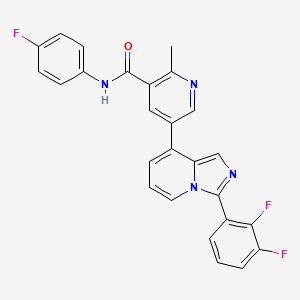

![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)

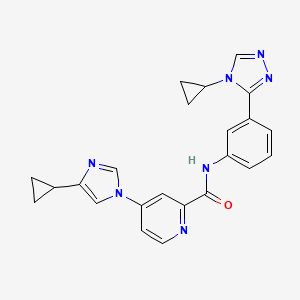

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

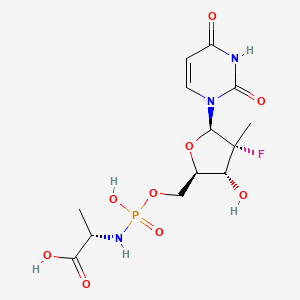

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)